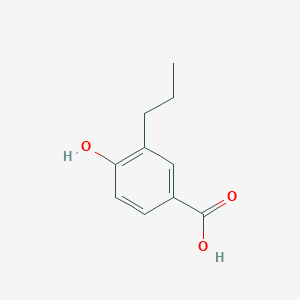

4-Hydroxy-3-propylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMIALYGTOMKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 4 Hydroxy 3 Propylbenzoic Acid and Its Esters

Identification in Botanical Sources

The identification of 4-Hydroxy-3-propylbenzoic acid and its esters has been documented in the bark extracts of several tropical trees. These findings are crucial for understanding the distribution of this compound in the plant kingdom and for developing targeted extraction strategies.

Copaifera mildbraedii, an evergreen tree distributed from southeastern Nigeria to the Central African Republic, is utilized in folk medicine for its anti-inflammatory properties. mdpi.com Phytochemical analysis of its bark has led to the identification of the methyl ester of 4-Hydroxy-3-propylbenzoic acid. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) confirmed the presence of 4-hydroxy-3-propylbenzoic acid methyl ester in various extracts of the bark. mdpi.comnih.gov Specifically, it was detected in the methanol (B129727) (MeOH) and ethyl acetate (B1210297) (EtOAc) extracts. mdpi.com The concentration of the methyl ester was found to be 0.2 mg/g of dry residue in the methanol extract and 0.5 mg/g of dry residue in the ethyl acetate extract. mdpi.com

Manilkara mabokeensis Aubrév, a tree belonging to the Sapotaceae family, is native to tropical forests and its bark is used in traditional medicine. nih.gov A phytochemical investigation of its bark was the first to identify several compounds, including 4-hydroxy-3-propylbenzoic acid methyl ester. nih.govresearchgate.net This compound was notably detected in three different solvent extracts: cyclohexane (B81311) (CYHA), dichloromethane (B109758) (DCM), and methanol (MeOH). nih.govsemanticscholar.org In each of these extracts, the concentration of 4-hydroxy-3-propylbenzoic acid methyl ester was consistently found to be 0.3 mg/g of dry residue. nih.govsemanticscholar.org This was one of several phenolic compounds identified through HPLC analysis. nih.govresearchgate.net

The choice of solvent is a critical factor that influences the yield and composition of phytochemicals extracted from plant materials. nih.gov For both Copaifera mildbraedii and Manilkara mabokeensis, sequential extraction with solvents of increasing polarity—cyclohexane (CYHA), dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH)—has been employed to isolate various compounds, including 4-hydroxy-3-propylbenzoic acid methyl ester. mdpi.comnih.govnih.govsemanticscholar.org

For M. mabokeensis bark, the methanol extract also provided the highest yield (25%), significantly greater than cyclohexane (1.7%), ethyl acetate (1.2%), and dichloromethane (0.8%). nih.gov Interestingly, 4-hydroxy-3-propylbenzoic acid methyl ester was identified at the same concentration (0.3 mg/g dr) in the nonpolar cyclohexane, the medium-polarity dichloromethane, and the polar methanol extracts, but was not detected in the ethyl acetate extract. nih.govsemanticscholar.org

The following tables provide a comparative view of the extraction yields and the concentration of 4-hydroxy-3-propylbenzoic acid methyl ester in the different solvent extracts from both botanical sources.

Table 1: Extraction Yields from C. mildbraedii and M. mabokeensis Bark

| Botanical Source | Solvent | Extraction Yield (%) | Reference |

|---|---|---|---|

| Copaifera mildbraedii | Cyclohexane (CYHA) | <1.0 | nih.gov |

| Dichloromethane (DCM) | <1.0 | nih.gov | |

| Ethyl Acetate (EtOAc) | <1.0 | nih.gov | |

| Methanol (MeOH) | 6.1 | nih.gov | |

| Manilkara mabokeensis | Cyclohexane (CYHA) | 1.7 | nih.gov |

| Dichloromethane (DCM) | 0.8 | nih.gov | |

| Ethyl Acetate (EtOAc) | 1.2 | nih.gov | |

| Methanol (MeOH) | 25.0 | nih.gov |

Table 2: Concentration of 4-Hydroxy-3-propylbenzoic acid methyl ester in Extracts

| Botanical Source | Solvent | Concentration (mg/g dry residue) | Reference |

|---|---|---|---|

| Copaifera mildbraedii | Cyclohexane (CYHA) | Not Detected | mdpi.com |

| Dichloromethane (DCM) | Not Detected | mdpi.com | |

| Ethyl Acetate (EtOAc) | 0.5 | mdpi.com | |

| Methanol (MeOH) | 0.2 | mdpi.com | |

| Manilkara mabokeensis | Cyclohexane (CYHA) | 0.3 | nih.govsemanticscholar.org |

| Dichloromethane (DCM) | 0.3 | nih.govsemanticscholar.org | |

| Ethyl Acetate (EtOAc) | Not Detected | nih.govsemanticscholar.org | |

| Methanol (MeOH) | 0.3 | nih.govsemanticscholar.org |

Occurrence of Related Structures in Other Biological Systems

The basic structure of 4-Hydroxy-3-propylbenzoic acid is part of a larger family of hydroxybenzoic acids, which are widespread in the plant kingdom. nih.gov Variations in the alkyl substituents on the benzene (B151609) ring lead to a range of related compounds. For instance, structures like 4-hydroxy-3,5-dipropylbenzoic acid and 4-hydroxy-3,5-diisopropylbenzoic acid have been documented. googleapis.com The latter, 4-hydroxy-3,5-diisopropyl benzoic acid, is known as an intermediate in the synthesis of the anesthetic Propofol. google.comresearchgate.net Other related compounds include 2,4-dihydroxy-6-n-propylbenzoic acid, methyl ester, which shares the propyl and benzoic acid features. lookchem.com These related structures highlight the biosynthetic versatility within organisms that produce phenolic acids.

Advanced Isolation and Purification Strategies in Natural Product Research

Isolating pure phenolic compounds from complex plant extracts requires sophisticated separation techniques, as traditional methods are often time-consuming and inefficient. mdpi.comacs.org The initial step involves extraction, where modern, "green" techniques are increasingly favored over conventional methods like maceration or Soxhlet extraction. chemmethod.comchemmethod.com These advanced methods include Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), which offer higher yields and reduced use of hazardous solvents. acs.orgchemmethod.com

Following extraction, the crude extract, which is a complex mixture of compounds, must be purified. mdpi.com High-Performance Liquid Chromatography (HPLC) is a primary and highly favored method for the separation and quantification of phenolic compounds. nih.govmdpi.com The effectiveness of HPLC is dependent on factors like the choice of column, mobile phase, and detector. nih.gov For separating phenolic acids, reverse-phase columns (e.g., C18) are commonly used with a gradient mobile phase, often consisting of acidified water and organic solvents like methanol or acetonitrile (B52724). researchgate.netnih.gov

Other advanced chromatographic techniques used for the purification of natural products include Medium-Pressure Liquid Chromatography (MPLC), Counter-Current Chromatography (CCC), and Hydrophilic Interaction Chromatography (HILIC). mdpi.com These methods provide effective means to isolate pure bioactive chemicals from intricate mixtures, which is a critical step for their structural elucidation and further research. mdpi.comchemmethod.com

Synthetic Chemistry Approaches to 4 Hydroxy 3 Propylbenzoic Acid

Strategies for De Novo Synthesis of 4-Hydroxy-3-propylbenzoic Acid

De novo synthesis refers to the construction of a molecule from basic starting materials. For 4-hydroxy-3-propylbenzoic acid, this often involves assembling the substituted benzene (B151609) ring through sequential reactions.

One common strategy involves the Friedel-Crafts alkylation of a phenol (B47542) derivative. For instance, p-hydroxybenzoic acid can be alkylated using an isopropyl-containing agent in the presence of an acid catalyst. google.comgoogle.com A patent describes the use of isopropyl alcohol and aqueous sulfuric acid for the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid from p-hydroxybenzoic acid. google.comgoogle.com While this example yields a di-isopropylated product, the principle can be adapted for mono-propylation under controlled conditions.

Another approach involves the Kolbe-Schmitt reaction , a carboxylation process that introduces a carboxylic acid group onto a phenol. wikipedia.orgscienceinfo.com This reaction typically involves treating a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgscienceinfo.com By starting with a propyl-substituted phenol, one could theoretically synthesize 4-hydroxy-3-propylbenzoic acid. The regioselectivity of the carboxylation can be influenced by the choice of the counter-ion; for example, using potassium hydroxide (B78521) can favor the formation of the para-hydroxybenzoic acid. wikipedia.orgscienceinfo.com

A multi-step de novo synthesis of 2-hydroxy-4-methoxy-6-propylbenzoic acid has been documented, which could be conceptually adapted. uni-muenchen.de This synthesis started from non-aromatic precursors and involved a ring-opening aromatization reaction of a bicyclo[3.1.0]hexan-2-one derivative. uni-muenchen.de

Derivatization and Modification from Related Benzoic Acid Precursors

Modifying existing benzoic acid derivatives is a prevalent and often more direct route to 4-hydroxy-3-propylbenzoic acid.

A key method is the hydrogenation of an allyl-substituted precursor . One documented synthesis shows the hydrogenation of 4-hydroxy-3-allyl-benzoic acid using palladium on activated charcoal as a catalyst in methanol (B129727) to produce 4-hydroxy-3-propyl-benzoic acid. lookchem.com

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer another versatile method. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org For instance, a suitably protected brominated hydroxybenzoic acid could be coupled with a propylboronic acid derivative. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and high selectivity.

Palladium-catalyzed C-H activation and cross-coupling reactions represent a modern approach to functionalizing benzoic acids. nih.gov These methods allow for the direct introduction of substituents onto the aromatic ring, potentially streamlining the synthesis of derivatives like 4-hydroxy-3-propylbenzoic acid.

The table below summarizes some common derivatization reactions for benzoic acid precursors.

| Reaction Type | Precursor Example | Reagents & Conditions | Product | Reference(s) |

| Hydrogenation | 4-hydroxy-3-allyl-benzoic acid | H₂, Pd/C, Methanol | 4-hydroxy-3-propyl-benzoic acid | lookchem.com |

| Suzuki-Miyaura Coupling | Halogenated hydroxybenzoic acid derivative | Propylboronic acid, Pd catalyst, Base | 4-hydroxy-3-propyl-benzoic acid | libretexts.org |

| Friedel-Crafts Alkylation | p-hydroxybenzoic acid | Isopropyl alcohol, H₂SO₄ | 4-hydroxy-3,5-diisopropylbenzoic acid | google.comgoogle.com |

| Decarboxylative Cross-Coupling | Benzoic acid | α-oxocarboxylic acid, Pd catalyst | ortho-acylated benzoic acid | nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly processes.

Biocatalytic carboxylation is a promising "green" alternative to the traditional Kolbe-Schmitt reaction. mdpi.comnih.gov This method utilizes decarboxylase enzymes in the reverse direction to catalyze the carboxylation of phenolic compounds. mdpi.comnih.govresearchgate.net These reactions can proceed under mild conditions with high regioselectivity. mdpi.comacs.org While direct enzymatic synthesis of 4-hydroxy-3-propylbenzoic acid is not extensively documented, the principle has been demonstrated with other phenolic substrates. For example, microbial decarboxylases have been used for the ortho-carboxylation of various phenols. nih.gov

Another approach involves the use of cytochrome P450 enzymes . These enzymes are known to catalyze the hydroxylation of various substrates. For instance, Phanerochaete chrysosporium can hydroxylate 4-propylbenzoic acid using a NADPH-dependent cytochrome P450 oxidoreductase. nih.gov Furthermore, the enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 can oxidize 4-n-propylbenzoic acid, producing hydroxylated products. nih.gov

The development of multi-enzyme cascades in microbial hosts like Escherichia coli offers a sustainable route for producing hydroxybenzoic acids from renewable feedstocks like L-tyrosine. nih.gov Such whole-cell biocatalyst systems have been engineered to produce 4-hydroxybenzoic acid with high conversion rates. nih.gov

The table below highlights some chemoenzymatic approaches relevant to the synthesis of hydroxybenzoic acids.

| Enzymatic Approach | Enzyme/Organism | Substrate | Product | Key Findings | Reference(s) |

| Biocatalytic Carboxylation | Decarboxylases | Phenolic compounds | ortho-Hydroxybenzoic acid derivatives | "Green" alternative to Kolbe-Schmitt, high regioselectivity. | mdpi.comnih.govacs.org |

| Cytochrome P450 Hydroxylation | Phanerochaete chrysosporium | 4-propylbenzoic acid | Hydroxylated 4-propylbenzoic acid | NADPH-dependent oxidation. | nih.gov |

| Cytochrome P450 Oxidation | CYP199A4 | 4-n-propylbenzoic acid | Hydroxylated and desaturated products | Oxidation at benzylic and other positions. | nih.gov |

| Multi-enzyme Cascade | Engineered E. coli | L-tyrosine | 4-hydroxybenzoic acid | Sustainable production from renewable feedstock with >85% conversion. | nih.gov |

Sustainable Chemistry Considerations in 4-Hydroxy-3-propylbenzoic Acid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of aromatic carboxylic acids, including 4-hydroxy-3-propylbenzoic acid. numberanalytics.com Key aspects include the use of renewable resources, environmentally benign conditions, and efficient reaction methodologies. numberanalytics.com

The use of CO₂ as a feedstock in carboxylation reactions is a prime example of applying green chemistry principles, as it utilizes an abundant and renewable carbon source. numberanalytics.com Biocatalytic carboxylation, as mentioned earlier, is a key strategy in this regard, offering a more sustainable alternative to high-pressure, high-temperature chemical methods. mdpi.comresearchgate.net

The development of photocatalytic and electrochemical methods also presents promising green alternatives for synthesizing aromatic carboxylic acids. numberanalytics.com These techniques can reduce energy consumption and waste generation.

Solvent selection is another critical factor. The use of water as a solvent or conducting reactions under solvent-free conditions , such as with microwave assistance, significantly reduces the environmental impact. tandfonline.comijpsjournal.commdpi.com For instance, microwave-assisted synthesis of 1,3-benzodioxole (B145889) derivatives from catechol and benzoic acid derivatives has been shown to be time-saving, high-yielding, and energy-efficient. tandfonline.com

Furthermore, the use of lignin-based benzoic acid derivatives as starting materials is being explored as a sustainable route for producing valuable chemicals. rsc.org Lignin, a major component of biomass, can be converted into compounds like p-hydroxybenzoic acid, which can then be further functionalized. rsc.org

Biosynthetic Pathways and Precursors of 4 Hydroxy 3 Propylbenzoic Acid Analogues

Polyketide Synthase (PKS) Involvement in Aromatic Compound Biosynthesis

A significant number of polycyclic aromatic natural products are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs), particularly in soil-borne bacteria like actinomycetes. nih.govacs.org These enzymatic assembly lines, referred to as type II PKSs, are responsible for producing the core structures of many medically important antibiotics. nih.govmdpi.com

The fundamental process begins with a "minimal PKS" module, which typically consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.compnas.org This core set of enzymes iteratively catalyzes the decarboxylative condensation of simple acyl-CoA precursors, most commonly malonyl-CoA, to build a linear poly-β-keto chain. researchgate.net This reactive intermediate then undergoes a series of regiospecific cyclizations and aromatization reactions to form polycyclic aromatic structures. researchgate.net

The structural diversity of the final products is greatly expanded by the action of accessory enzymes that work in concert with the minimal PKS. These can include:

Ketoreductases (KRs): Which reduce specific keto groups.

Aromatases (AROs) and Cyclases (CYCs): Which catalyze the formation of aromatic rings. mdpi.compnas.org

Tailoring Enzymes: Such as oxygenases, methyltransferases, and glycosyltransferases, which further modify the aromatic core. mdpi.com

The biosynthesis can be initiated with different "starter units" other than the usual acetate (B1210297), such as propionate, benzoate, or other short-chain carboxylic acids, leading to additional structural variations like alkyl or aryl side chains on the aromatic ring. acs.orgpnas.org

| Component | Function in Aromatic Polyketide Synthesis |

| Minimal PKS (ACP, KS, CLF) | Assembles a linear poly-β-keto chain from acyl-CoA units. mdpi.com |

| Ketoreductases (KRs) | Reduce specific carbonyl groups on the polyketide chain. pnas.org |

| Aromatases (AROs) | Catalyze the formation of the first aromatic ring through dehydration. pnas.org |

| Cyclases (CYCs) | Catalyze the formation of subsequent rings. pnas.org |

| Tailoring Enzymes | Perform post-PKS modifications (e.g., oxidation, methylation). acs.org |

Shikimate Pathway Derivations and Modifications

The shikimate pathway represents an alternative and essential route for the biosynthesis of aromatic compounds in microorganisms, algae, and plants, but not in animals. hebmu.edu.cnnih.gov This pathway is the primary source for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. hebmu.edu.cnfrontiersin.org

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and D-erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This initial reaction forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov A series of seven enzymatic reactions then converts DAHP into chorismate, a crucial branch-point metabolite. nih.govresearchgate.net

From chorismate, various branches lead to a plethora of aromatic compounds. oup.com Simple benzoic acid derivatives can be formed directly from intermediates within the pathway. For instance, salicylic (B10762653) acid is synthesized from isochorismic acid in microorganisms, and other benzoic acids can be derived from chorismate, preserving the original carboxyl group. hebmu.edu.cnresearchgate.net Alternatively, C6-C3 phenylpropane units derived from phenylalanine and tyrosine can undergo side-chain shortening to produce benzoic acids. hebmu.edu.cn

Key Intermediates in the Shikimate Pathway

| Intermediate | Description |

|---|---|

| Phosphoenolpyruvate (PEP) & Erythrose 4-phosphate (E4P) | Starting precursors from central metabolism. nih.gov |

| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Product of the first committed step. nih.gov |

| 3-dehydroquinate (DHQ) | First carbocyclic intermediate. nih.gov |

| 3-dehydroshikimic acid (DHS) | Precursor to shikimic acid. nih.gov |

| Shikimic Acid | The namesake intermediate of the pathway. hebmu.edu.cn |

| Chorismate | Key branch-point metabolite for aromatic compound synthesis. frontiersin.orgoup.com |

Enzymatic Transformations Leading to Substituted Benzoic Acids

Once a basic benzoic acid structure is formed via the PKS or shikimate pathway, a suite of enzymes catalyzes further modifications to generate the final substituted products. These transformations are key to producing the vast diversity of natural aromatic compounds.

Hydroxylation and Oxidation: Cytochrome P450 (CYP) monooxygenases are a critical family of enzymes that catalyze the oxidation of a wide range of substrates, including aromatic compounds. uq.edu.au These enzymes can introduce hydroxyl groups onto the aromatic ring or oxidize alkyl side chains. For example, the enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to oxidize 4-n-propylbenzoic acid, an analogue of the title compound. researchgate.net This reaction results in multiple products, including hydroxylation at the benzylic (Cα) and Cβ positions of the propyl side chain, as well as desaturation to form an alkene. researchgate.net The distribution of these products can be influenced by the specific enzyme variant and the conformation of the substrate within the active site. researchgate.net

Reduction: Carboxylate reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids directly to their corresponding aldehydes. nih.govpolimi.it This transformation proceeds through an ATP-dependent activation of the carboxylate group to form a mixed anhydride, which is then reduced by NADPH. nih.govgoogle.com These enzymes exhibit broad substrate specificity, acting on various substituted benzoic, heterocyclic, and aliphatic carboxylic acids. nih.govgoogle.com The resulting aldehyde can be a final product or an intermediate for further reduction to an alcohol. polimi.it

Other Modifications: Beyond hydroxylation and reduction, other enzymes such as methyltransferases, halogenases, and glycosyltransferases can further functionalize the benzoic acid core, contributing to the final chemical identity and biological activity of the molecule.

Genetic and Proteomic Aspects of Biosynthetic Regulation

The biosynthesis of aromatic compounds is tightly regulated at multiple levels to control the flow of metabolites and prevent the wasteful production of complex secondary metabolites.

Genetic Regulation: The genes encoding the enzymes for a specific biosynthetic pathway are often clustered together on the chromosome in bacteria, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated expression of all necessary enzymes. The evolution of PKS gene clusters, for instance, shows that modules responsible for initiation, extension, and tailoring can be exchanged, leading to the generation of novel polyketides. pnas.org This modularity provides a natural mechanism for diversification and is a key target for engineered biosynthesis. acs.orgpnas.org

Proteomic and Metabolic Regulation: At the protein and metabolic level, regulation often occurs via feedback inhibition. oup.com In the shikimate pathway of many organisms, the first enzyme, DAHP synthase, is a major control point. frontiersin.org In E. coli, there are three isozymes of DAHP synthase, each of which is inhibited by one of the three aromatic amino acids (phenylalanine, tyrosine, or tryptophan). frontiersin.org This mechanism allows the cell to precisely control the entry of carbon into the pathway based on the availability of the final products. oup.com Similar regulatory controls, including transcriptional repression and control of enzyme abundance, are observed across different pathways and organisms to ensure metabolic homeostasis. oup.comtandfonline.com

Investigation of Biological Activities and Molecular Mechanisms of 4 Hydroxy 3 Propylbenzoic Acid and Its Methyl Ester

Antioxidant Activity Studies

The antioxidant potential of phenolic compounds, such as hydroxybenzoic acids, is a cornerstone of their biological interest. This activity is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.

Research on various benzoic acid derivatives demonstrates a clear structure-activity relationship in DPPH radical scavenging. The scavenging activity is significantly influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. researchgate.netnih.gov For instance, compounds with more hydroxyl groups, such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4,5-trihydroxybenzoic acid (gallic acid), show substantially higher radical scavenging activity than 4-hydroxybenzoic acid, which has only one hydroxyl group. researchgate.netmdpi.com The presence of electron-donating groups on the ring generally enhances antioxidant activity. The propyl group at the C3 position of 4-hydroxy-3-propylbenzoic acid is an electron-donating group, which may positively influence its radical scavenging potential compared to the unsubstituted 4-hydroxybenzoic acid.

To illustrate the range of activities observed in related compounds, the following table presents DPPH scavenging data for various benzoic acids.

Table 1: DPPH Radical Scavenging Activity of Selected Benzoic Acid Derivatives This table presents data for compounds structurally related to 4-hydroxy-3-propylbenzoic acid to provide context for its potential antioxidant activity.

| Compound | DPPH Scavenging Activity (IC50 or % Inhibition) | Reference |

|---|---|---|

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | EC50 0.0237 µmol/assay | globalresearchonline.net |

| 3,4-Dihydroxybenzoic Acid | High Activity | researchgate.net |

| Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) | Moderate Activity | nih.gov |

| 4-Hydroxybenzoic Acid | Low to Poor Activity | researchgate.netnih.gov |

The antioxidant mechanism of phenolic compounds like 4-hydroxy-3-propylbenzoic acid is centered on the phenolic hydroxyl (-OH) group. researchgate.net This group can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. Upon donating the hydrogen atom, the phenolic compound itself becomes a radical, but this resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents it from initiating new oxidation chains, making it an effective antioxidant.

The electronic properties of other substituents on the aromatic ring further modulate this activity. The propyl group in 4-hydroxy-3-propylbenzoic acid, being an electron-donating group, is expected to increase the electron density on the ring. This effect can help stabilize the phenoxyl radical formed after hydrogen donation, potentially enhancing the compound's antioxidant capacity. Furthermore, the position of the propyl group ortho to the hydroxyl group may influence the bond dissociation enthalpy of the O-H bond, a key determinant of antioxidant activity.

For the methyl ester, the fundamental HAT mechanism from the phenolic hydroxyl group remains the same. The primary difference arises from the esterification of the carboxyl group, which increases the molecule's lipophilicity. This could affect its ability to act as an antioxidant in different environments, for example, by improving its solubility in lipid phases and its ability to protect cell membranes from lipid peroxidation.

Enzyme Modulation and Inhibition

Hydroxybenzoic acid derivatives have been investigated for their ability to inhibit various enzymes involved in physiological and pathological processes.

15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, playing a role in inflammatory processes and the development of conditions like atherosclerosis. nih.gov The inhibition of 15-LOX is a therapeutic strategy for various inflammatory diseases. researchgate.net Phenolic compounds, particularly those with a catechol (1,2-dihydroxybenzene) structure, are known inhibitors of lipoxygenases. frontiersin.org

While specific data on the inhibition of 15-LOX by 4-hydroxy-3-propylbenzoic acid or its methyl ester is not documented in the reviewed literature, its structural features allow for some predictions. The single phenolic hydroxyl group might confer some inhibitory activity, as other simple phenols have shown effects on LOX enzymes. However, the potency is generally lower than that of compounds with multiple hydroxyl groups. The inhibitory mechanism often involves the ability of the compound to reduce the active site iron of the enzyme or to scavenge lipid peroxyl radicals involved in the catalytic cycle. The lipophilicity imparted by the propyl group and, even more so, the methyl ester, could facilitate interaction with the enzyme's typically hydrophobic active site.

Table 2: Illustrative 15-LOX Inhibitory Activity of Related Phenolic Compounds This table shows data for other phenolic compounds to illustrate the potential for 15-LOX inhibition.

| Compound Type | Reported 15-LOX Inhibitory Activity | Reference |

|---|---|---|

| Catechols | Known inhibitors, free catechol function is necessary | frontiersin.org |

| Caffeic Acid Derivatives | Structure-activity relationships have been defined | nih.gov |

| General Phenolic Compounds | Identified as inhibitors in various plant extracts | frontiersin.org |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a key therapeutic approach for managing Alzheimer's disease. nih.gov Numerous studies have explored hydroxybenzoic acids as potential AChE inhibitors.

A study analyzing 16 different hydroxybenzoic acids found that all tested compounds showed some level of inhibition against AChE, with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE. nih.gov The binding is typically reversible and can involve interactions with the catalytic site or the peripheral anionic site of the enzyme. nih.govnih.gov The interactions often involve hydrogen bonds and hydrophobic (π–π stacking) interactions with amino acid residues in the enzyme's active gorge. nih.gov

For 4-hydroxy-3-propylbenzoic acid, the phenolic ring can participate in π–π stacking interactions, while the hydroxyl and carboxyl groups can form hydrogen bonds. The hydrophobic propyl chain could enhance binding within hydrophobic pockets of the enzyme's active site. Its methyl ester, being more lipophilic and lacking the negative charge of the carboxylate, would have different binding characteristics, which could either enhance or decrease its inhibitory potency compared to the parent acid.

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Hydroxybenzoic Acids This table presents data for compounds structurally related to 4-hydroxy-3-propylbenzoic acid to provide context for its potential AChE inhibitory activity.

| Compound | AChE Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 4-Hydroxyphenylpyruvic acid | 5.89 µmol/µmol of AChE | nih.gov |

| 4-Hydroxyphenylacetic acid | 6.24 µmol/µmol of AChE | nih.gov |

| 4-Hydroxybenzoic acid | Showed inhibitory activity | nih.gov |

Xanthine (B1682287) oxidase (XOD) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid leads to hyperuricemia and gout, making XOD inhibitors valuable therapeutic agents. nih.govmdpi.com Natural products, including various phenolic compounds, have been identified as sources of XOD inhibitors. mdpi.comnih.gov

The mechanism of XOD inhibition by phenolic compounds often involves binding to the molybdenum-pterin center in the enzyme's active site, preventing the substrate from binding. The specific interactions depend on the inhibitor's structure. Research on constituents from Chaenomeles speciosa identified several active XOD inhibitors, including caffeic acid and protocatechuic acid, which interact with active site residues through hydrogen bonds and hydrophobic interactions. mdpi.com

While there is no specific data for 4-hydroxy-3-propylbenzoic acid, its structure suggests it could potentially act as an inhibitor. The benzoic acid moiety is a feature found in some XOD inhibitors. The compound could fit into the active site and interact with key amino acid residues. The activity of the methyl ester would again be influenced by its altered polarity and size.

Table 4: Xanthine Oxidase Inhibitory Activity of Related Phenolic Acids This table shows data for other phenolic compounds to illustrate the potential for XOD inhibition.

| Compound | XOD Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Protocatechuic acid | Potent activity | mdpi.com |

| Caffeic acid | Potent activity | mdpi.com |

| Benzoic acid | Potent activity | mdpi.com |

| Acacetin | 0.58 µM | mdpi.com |

| Allopurinol (Reference Drug) | 4.2 µM | mdpi.com |

Potential Interactions with Cyclooxygenase (COX) Enzymes (based on related compounds)

Cellular Biological Effects

The cytotoxic effects of 4-hydroxybenzoic acid and its derivatives have been evaluated in several cancer cell lines. In a study on human breast cancer cells (MCF-7), various plant-derived hydroxybenzoic acids were assessed for their impact on cell proliferation using the neutral red assay after 48 hours of treatment with concentrations ranging from 0.02 to 5 mM. mdpi.comelsevierpure.comresearchgate.net

Notably, 4-hydroxybenzoic acid (4-HBA), a compound closely related to 4-hydroxy-3-propylbenzoic acid, has been shown to enhance the sensitivity of adriamycin-resistant MCF-7 cells to the chemotherapeutic agent adriamycin. nih.govresearchgate.net This suggests a role in overcoming chemoresistance. Other derivatives of 4-hydroxybenzoic acid have also been identified as having anticancer properties, showing the ability to trigger cell death in cancer cells without affecting the viability of normal cells. nih.gov

The IGROV-1 human ovarian adenocarcinoma cell line is a frequently used model in ovarian cancer research, particularly for evaluating drug responses. cellosaurus.orgcytion.com Similarly, the OVCAR-3 cell line is another established model for studying ovarian cancer, where novel combination treatments are often tested for synergistic cytotoxic effects. nih.gov While specific cytotoxicity data for 4-hydroxy-3-propylbenzoic acid on OVCAR-3 and IGROV-1 cell lines is limited in the provided context, the known activity of related hydroxybenzoic acids in other cancer cell lines like MCF-7 and leukemia cells (K562) points to a potential for antiproliferative effects. nih.govnih.gov

Table 1: Effects of Related Hydroxybenzoic Acids on Cancer Cell Lines This table is generated based on data for related compounds and is for illustrative purposes.

| Compound/Derivative | Cell Line | Effect | Concentration/Time |

| Hydroxybenzoic Acids | MCF-7 | Cytotoxicity | 0.02–5 mM / 48h |

| 4-Hydroxybenzoic acid (4-HBA) | MCF-7 (Adriamycin-resistant) | Enhanced sensitivity to Adriamycin | Not Specified |

| 4-Hydroxybenzoic acid (4-HBA) | K562/Dox (Leukemia) | Decreased cell viability | 10 mM / 48-96h |

| Vanillic Acid | K562/Dox (Leukemia) | Decreased cell viability | 5-10 mM / 48-96h |

Derivatives of 4-hydroxybenzoic acid have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For instance, 4-hydroxybenzoic acid (4-HBA) was found to significantly promote the anticancer effect of adriamycin by inducing apoptosis in resistant breast cancer cells. nih.govresearchgate.net This pro-apoptotic effect was evidenced by the increased expression of cleaved Caspase-3 and PARP (Poly (ADP-ribose) polymerase). nih.govresearchgate.net

Furthermore, these compounds can influence cell cycle progression. Treatment with 4-HBA in combination with adriamycin accelerated the suppressive effect on drug-resistant breast cancer cells by increasing the number of cells arrested in the G2/M phase of the cell cycle. nih.govresearchgate.net Other novel 4-hydroxybenzoic acid derivatives have also been identified as pan-Histone Deacetylase (HDAC) inhibitors that arrest cell cycle progression and trigger apoptotic cell death. nih.gov Similarly, a methyl ester derivative of a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), was shown to induce apoptosis in prostate cancer cells, with morphological changes including membrane blebbing and nuclear condensation becoming apparent after treatment. nih.gov The induction of apoptosis is a key mechanism for the anticancer properties of these compounds.

Benzoic acid and its derivatives can interact with and modulate various metabolic pathways. In studies with sheep, intravenous administration of benzoic acid and its analogues was shown to increase plasma concentrations of insulin (B600854) and glucagon (B607659) in a dose-dependent manner. nih.gov This indicates that the pancreatic endocrine system can recognize the chemical structure of these compounds, leading to an influence on the regulation of glucose metabolism. nih.gov

The metabolism of p-hydroxybenzoic acid esters (parabens) is another area of investigation. These compounds are known to be metabolized by hepatic esterases and UDP-glucuronosyltransferases in humans, which are crucial enzymes in the detoxification and elimination of xenobiotics. researchsolutions.com The metabolic fate of these compounds is important, as their breakdown can lead to the formation of other active or inactive molecules. For example, benzoic acid can be converted to protocatechuic acid, a compound with its own distinct biological activities. researchgate.net Furthermore, some benzoic acid derivatives have been studied for their ability to impair the cellular energetic state in multidrug-resistant cancer cells, which can affect P-glycoprotein function and intracellular drug concentrations. researchgate.net

Benzoic acid derivatives exert their biological effects by interacting with a variety of molecular targets and receptors. One significant target identified for 4-hydroxybenzoic acid (4-HBA) is histone deacetylase 6 (HDAC6). nih.govresearchgate.net By acting as an HDAC6 inhibitor, 4-HBA can reverse chemoresistance in human breast cancer cells. nih.govresearchgate.net This inhibition is associated with the promotion of the HIPK2/p53 pathway, which plays a critical role in apoptosis and cell cycle arrest. nih.govresearchgate.net Other studies have confirmed that derivatives of 4-hydroxybenzoic acid can act as pan-HDAC inhibitors. nih.gov

Another key molecular target for benzoic acid derivatives is the Akt/NFκB cell survival signaling pathway. nih.gov A curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, was found to reduce the levels of activated (phosphorylated) Akt, inhibit Akt kinase activity, and decrease the transcriptional and DNA-binding activity of NFκB. nih.gov Additionally, these compounds can bind to transport proteins in the blood. Studies have shown that 4-HBA and vanillic acid interact with human serum albumin (HSA), a process that involves hydrogen bonds and Van der Waals forces. nih.govnih.gov This binding is significant as it affects the distribution and bioavailability of the compounds. nih.govnih.gov Other potential targets for different benzoic acid derivatives include enzymes like acetylcholinesterase and carbonic anhydrases. nih.gov

Antimicrobial and Antiviral Potential (based on related p-hydroxy benzoic acid derivatives)

Derivatives of p-hydroxybenzoic acid are well-documented for their antimicrobial properties and are widely used as preservatives in food, cosmetic, and pharmaceutical products. researchsolutions.comglobalresearchonline.netnih.gov Their mechanism of action often involves disrupting the pH balance within microbial cells, leading to cytoplasmic acidification that inhibits growth and survival. ijcrt.org These compounds show activity against a broad spectrum of microorganisms, including bacteria and fungi. ijcrt.orgnih.gov

Studies have demonstrated that phenolic acids can disrupt bacterial cell membranes, and their efficacy can be enhanced through structural modifications like esterification. mdpi.com Prenylated p-hydroxybenzoic acid derivatives, in particular, have exhibited significant antibacterial activities. acs.orgnih.gov

The antiviral potential of p-hydroxybenzoic acid derivatives has also been explored. The antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid. globalresearchonline.net For example, a specific benzoic acid derivative, termed NC-5, was found to possess antiviral activity against influenza A viruses, including oseltamivir-resistant strains, by inhibiting neuraminidase activity. nih.gov However, the role of 4-hydroxybenzoic acid (4-HBA) itself as an antiviral agent has been questioned. One study reported that while a mixture derived from the autooxidation of catechinic acid (AOCA) showed antiviral activity against Herpes Simplex Virus, a commercial sample of 4-HBA, previously claimed to be the active component, was found to be completely inactive. mdpi.com This highlights the need for careful characterization of the specific derivatives responsible for observed biological activities.

Anti-Inflammatory Effects (based on related compounds)

While direct studies on the anti-inflammatory properties of 4-hydroxy-3-propylbenzoic acid are limited, a substantial body of research on structurally related hydroxybenzoic acids and their derivatives provides strong evidence for the potential anti-inflammatory activity of this compound class. nih.govmdpi.comglobalresearchonline.net These related compounds exert their effects through various molecular mechanisms, primarily involving the modulation of key inflammatory pathways and mediators. nih.govmdpi.com

The anti-inflammatory action of phenolic acids, including hydroxybenzoic acid derivatives, is often attributed to their ability to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways central to the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The number and position of hydroxyl groups on the benzene ring are critical factors determining the biological activity of these compounds. nih.gov

Mechanisms of Action of Related Hydroxybenzoic Acids

Research into compounds structurally analogous to 4-hydroxy-3-propylbenzoic acid has elucidated several key anti-inflammatory mechanisms:

Inhibition of Inflammatory Mediators and Pathways:

4-Hydroxybenzoic acid (4-HB): This parent compound demonstrates significant anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune response. nih.gov Its action involves suppressing NLRP3 inflammasome activation by reducing the production of mitochondrial reactive oxygen species (ROS). nih.gov At a transcriptional level, 4-HB has been shown to decrease the expression of crucial inflammatory genes, including those for interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), Nlrp3, and Casp1. nih.gov It also modulates the Myd88 signaling pathway. nih.gov

Vanillic acid (4-Hydroxy-3-methoxybenzoic acid): Structurally very similar to 4-hydroxy-3-propylbenzoic acid, vanillic acid suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB pathway. nih.gov It also downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) and modulates the MAPK and JAK/STAT pathways. nih.gov

Protocatechuic acid (3,4-dihydroxybenzoic acid): This compound exerts anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6 and suppressing the expression of inflammatory genes through pathways involving NF-κB, MAPKs, and STAT3. mdpi.com

Gentisic acid (2,5-dihydroxybenzoic acid): Known to inhibit the formation of prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharides, gentisic acid is thought to act by inhibiting COX-2-derived prostaglandin synthesis. mdpi.comnih.gov

Modulation of Immune Cell Response:

Studies on 4-HB in the context of intestinal inflammation have shown it can decrease the proportion of Th17 and Treg cells, which are pivotal in the pathogenesis of such diseases. nih.gov It also reduces levels of the pro-inflammatory cytokines IL-4, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. nih.gov

Inhibitory Activity of Benzoic Acid Derivatives on Neutrophil Pro-Inflammatory Responses

Certain benzoic acid derivatives isolated from natural sources have been evaluated for their ability to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, which are key processes in inflammation. The table below summarizes the inhibitory concentrations (IC₅₀) for several of these compounds.

| Compound | Superoxide Anion Generation IC₅₀ (µg/mL) nih.gov | Elastase Release IC₅₀ (µg/mL) nih.gov |

|---|---|---|

| 2-(1'-geranyloxy)-4,6,β-trihydroxyacetophenone | 3.02 ± 0.65 | 3.80 ± 0.94 |

| 4-(1'-geranyloxy)-2,6,β-trihydroxyacetophenone | 3.20 ± 0.44 | 3.94 ± 0.51 |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone | 2.82 ± 0.29 | 3.85 ± 0.54 |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone | 2.13 ± 0.28 | 2.78 ± 0.33 |

| 5,4'-dihydroxy-3,7-dimethoxyflavone | 3.41 ± 0.51 | 3.24 ± 0.37 |

The collective evidence from these related compounds strongly suggests that 4-hydroxy-3-propylbenzoic acid likely possesses anti-inflammatory properties. Its molecular structure, featuring a hydroxyl group and an alkyl substituent on a benzoic acid core, is consistent with other compounds known to modulate key inflammatory pathways such as NF-κB and COX, and to reduce the production of pro-inflammatory cytokines.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Propylbenzoic Acid Analogues

Impact of Hydroxyl Group Position and Substitution on Biological Activity

The position and substitution of the hydroxyl (-OH) group on the benzoic acid ring are determinant factors for the biological activity of phenolic compounds. nih.gov The antioxidant capacity, for instance, is directly related to the number and position of these hydroxyl groups. researchgate.netmdpi.com

Studies on various hydroxybenzoic acids have shown that the antioxidant properties generally increase with the number of hydroxyl groups. mdpi.com For example, dihydroxybenzoic acids exhibit greater antioxidant activity than monohydroxybenzoic acids. researchgate.net Specifically, compounds with hydroxyl groups in the ortho- (e.g., 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) and para- (e.g., 2,5-dihydroxybenzoic acid) positions tend to show higher antioxidant activity. mdpi.com The presence of a catechol structure (hydroxyl groups at the 3 and 4 positions) is known to significantly improve radical scavenging activity. researchgate.net Conversely, hydroxyl groups in the meta- position (e.g., 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid) can reduce the antioxidant and antiradical properties. mdpi.com

In the context of antibacterial activity against E. coli, the addition of a hydroxyl group to benzoic acid can weaken its effect, with the exception of the ortho position. nih.gov The location of the hydroxyl group relative to the carboxylic acid group also influences biofilm formation; the further the hydroxyl group is from the carboxyl group, the less biofilm is formed. nih.gov

The ability of the hydroxyl group to donate a hydrogen atom is crucial for its antioxidant mechanism. The lower the bond dissociation energy of the O-H bond, the greater the antioxidant activity, as it can more readily react with free radicals. researchgate.net The introduction of additional hydroxyl groups, such as in gallic acid (3,4,5-trihydroxybenzoic acid), significantly increases the antioxidant activity compared to 4-hydroxybenzoic acid. researchgate.net

Table 1: Impact of Hydroxyl Group Pattern on Biological Activity

| Compound | Hydroxyl Group Position(s) | Observed Biological Activity | Reference |

| 4-Hydroxybenzoic acid | 4- | Baseline antioxidant and antimicrobial activity. globalresearchonline.net | globalresearchonline.net |

| 2-Hydroxybenzoic acid (Salicylic acid) | 2- | Stronger antibacterial activity against E. coli than other monohydroxy isomers. nih.gov | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 3, 4- | Higher antioxidant activity than monohydroxybenzoic acids. researchgate.netmdpi.com | researchgate.netmdpi.com |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | 3, 4, 5- | Highest DPPH radical scavenging activity among tested hydroxybenzoic acids. mdpi.com | mdpi.com |

| 2,4-Dihydroxybenzoic acid | 2, 4- | Lower antiradical properties. mdpi.com | mdpi.com |

This table provides an interactive summary of how the position and number of hydroxyl groups on the benzoic acid ring influence biological activities like antioxidant and antibacterial effects.

Role of the Propyl Side Chain in Molecular Interactions

The alkyl side chain, such as the propyl group in 4-hydroxy-3-propylbenzoic acid, plays a significant role in the molecule's interaction with biological systems. The length and branching of this chain can influence properties like lipophilicity and steric hindrance, which in turn affect biological activity.

In studies of alkyl hydroxybenzoic acid derivatives as inhibitors of HIV-1 protease, the length of the alkyl chain was found to be critical. nih.gov No inhibition was observed with alkyl chains shorter than eight carbon atoms. This suggests that a certain chain length is necessary for effective interaction with the target protein. nih.gov However, excessively long or branched alkyl chains can decrease antioxidant activity due to steric effects. researchgate.net

The propyl group at the C3 position of 4-hydroxybenzoic acid is crucial for its function in certain biological pathways. For instance, in the biosynthesis of Coenzyme Q (CoQ), the precursor 4-hydroxybenzoic acid is prenylated at the C3 position. frontiersin.org The presence of a substituent at this position is a key step in the pathway.

Research on liquid crystalline oligomers derived from 2-alkoxy-4-hydroxybenzoic acids has shown that the length of the alkyl side chain affects their compatibility with other polymers. oulu.fi Strong adhesion was observed with short to medium-length substituents (C4-C10), while poor interactions were noted with a long aliphatic side chain (C18). oulu.fi This highlights the importance of the alkyl chain length in mediating intermolecular interactions.

Influence of Esterification (e.g., Methyl Ester) on Bioactivity

Esterification of the carboxylic acid group of 4-hydroxy-3-propylbenzoic acid, for example, to its methyl ester, can significantly alter its biological properties. This modification primarily affects the compound's polarity, solubility, and ability to penetrate cell membranes.

In some cases, esterification can enhance bioactivity. For instance, the antiviral activity of a hydroxybenzoic acid ester is reported to be higher than that of its corresponding acid. globalresearchonline.net Propyl gallate, the ester of gallic acid, has been shown to have higher antiviral activity than gallic acid itself. globalresearchonline.net

Alkyl esters of gallic acid and protocatechuic acid have been studied as inhibitors of HIV-1 protease. The inhibitory efficiency was found to be dramatically dependent on the length of the alkyl chain of the ester. nih.gov This indicates that the ester group, in combination with the alkyl chain, is crucial for the observed inhibitory activity.

The methyl ester of 4-hydroxy-3-propylbenzoic acid has been identified in the extracts of various plants, such as Manilkara mabokeensis and Copaifera mildbraedii, and has been associated with antioxidant and enzyme inhibitory activities. semanticscholar.orgnih.govmdpi.com For example, in Manilkara mabokeensis bark extracts, 4-hydroxy-3-propylbenzoic acid methyl ester was detected and the extracts showed anti-15-lipoxygenase (15-LOX) inhibition. nih.gov

Table 2: Bioactivity of 4-Hydroxy-3-propylbenzoic Acid and its Methyl Ester

| Compound | Form | Observed Biological Context/Activity | Reference |

| 4-Hydroxy-3-propylbenzoic acid | Acid | Precursor in CoQ biosynthesis. frontiersin.org | frontiersin.org |

| 4-Hydroxy-3-propylbenzoic acid methyl ester | Methyl Ester | Identified in plant extracts with antioxidant and anti-15-LOX activity. nih.gov | nih.gov |

This interactive table compares the biological context of 4-hydroxy-3-propylbenzoic acid and its methyl ester derivative, highlighting the influence of esterification.

Stereochemical Considerations and Enantiomeric Effects (based on related compounds)

While 4-hydroxy-3-propylbenzoic acid itself is achiral, the introduction of chiral centers into its analogues can lead to stereoisomers (enantiomers and diastereomers) with different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors.

Studies on related chiral compounds demonstrate the importance of stereochemistry. For example, in the hydroxylation of 4-propionylbenzoic acid by the enzyme CYP199A4, the reaction is highly stereoselective, producing a specific enantiomer of the α-hydroxyketone metabolite. nih.gov

The use of chiral differentiating agents in Nuclear Magnetic Resonance (NMR) spectroscopy can help in the analysis of stereoisomers. For instance, the oligopeptide (FK)4 has been shown to interact distinctly with enantiomers, allowing for their differentiation. researchgate.net This highlights that enantiomers can have different interactions and, consequently, different biological effects.

Although direct studies on the stereochemical effects of 4-hydroxy-3-propylbenzoic acid analogues are not extensively available, the principles derived from related structures strongly suggest that if a chiral center were introduced, the resulting enantiomers would likely exhibit different potencies and efficacies.

Computational Chemistry and Molecular Docking for SAR Elucidation

Computational chemistry and molecular docking are powerful tools used to understand and predict the interactions between a ligand, such as 4-hydroxy-3-propylbenzoic acid, and its biological target at a molecular level. These methods provide insights into the binding modes and affinities of compounds, thereby guiding the design of more potent analogues.

Molecular docking simulations can predict how a molecule fits into the active site of an enzyme or the binding pocket of a receptor. researchgate.net For instance, docking studies of hydroxybenzoic acid derivatives with HIV-1 protease have helped to elucidate the mechanism of inhibition, showing that these molecules can intercalate between the monomer ends of the enzyme and disrupt its dimeric structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also employed to correlate the chemical properties of a series of compounds with their biological activities. researchgate.net These models can identify key molecular descriptors, such as molecular shape and orbital energies, that are critical for activity. researchgate.net

For analogues of 4-hydroxybenzoic acid, computational approaches like molecular dynamics (MD) simulations have been used to assess the feasibility of enzymatic reactions. nih.gov For example, MD simulations predicted the regioselective hydroxylation of certain substrates by CYP199A4 and indicated which enzyme variants would be better catalysts for subsequent reactions. nih.gov These computational insights are invaluable for rational drug design and for explaining experimental observations in SAR studies.

Advanced Analytical Methodologies for 4 Hydroxy 3 Propylbenzoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 4-hydroxy-3-propylbenzoic acid, enabling its separation from other components and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a versatile and widely adopted method for the analysis of phenolic compounds, including 4-hydroxy-3-propylbenzoic acid. This technique allows for both the separation and quantification of the analyte in complex mixtures, such as plant extracts. researchgate.netmdpi.comnih.gov

In several studies, HPLC-DAD has been employed to identify and quantify the methyl ester of 4-hydroxy-3-propylbenzoic acid in various plant extracts. researchgate.netmdpi.comnih.govscispace.com For instance, in the analysis of Copaifera mildbraedii bark extracts, HPLC-DAD was used to quantify 4-hydroxy-3-propylbenzoic acid methyl ester. mdpi.comnih.gov The analysis was performed at a detection wavelength of 280 nm. mdpi.comnih.gov The concentration of this compound was found to be 0.2 mg/g of dry residue in the methanol (B129727) extract and 0.5 mg/g in the cyclohexane (B81311) and ethyl acetate (B1210297) extracts. mdpi.comnih.gov Similarly, the analysis of Manilkara mabokeensis bark extracts also identified 4-hydroxy-3-propylbenzoic acid methyl ester. researchgate.net

A typical HPLC system for this type of analysis utilizes a reversed-phase C18 column. researchgate.netlongdom.org The mobile phase often consists of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724), ensuring efficient separation of the target compound from other sample constituents. researchgate.netlongdom.orgmdpi.com

Table 1: HPLC-DAD Quantification of 4-Hydroxy-3-propylbenzoic Acid Methyl Ester in Plant Extracts

| Plant Species | Extract Type | Concentration (mg/g dry residue) | Reference |

| Copaifera mildbraedii | Methanol | 0.2 | mdpi.comnih.gov |

| Copaifera mildbraedii | Cyclohexane | 0.5 | mdpi.comnih.gov |

| Copaifera mildbraedii | Ethyl acetate | 0.5 | mdpi.comnih.gov |

| Manilkara mabokeensis | Cyclohexane | 0.3 | researchgate.net |

| Manilkara mabokeensis | Dichloromethane (B109758) | 0.3 | researchgate.net |

| Manilkara mabokeensis | Methanol | 0.3 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 4-hydroxy-3-propylbenzoic acid. nih.gov Due to the relatively low volatility of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis. peerj.com Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane), is a common derivatization method that increases the volatility of compounds containing active hydrogen atoms. peerj.com

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to identification. nih.gov The NIST Mass Spectrometry Data Center library contains GC-MS data for 4-hydroxy-3-propylbenzoic acid, showing a top peak at m/z 151 and the molecular ion peak at m/z 180. nih.gov

GC-MS has been instrumental in identifying 4-hydroxy-3-propylbenzoic acid methyl ester in various natural product extracts. researchgate.netmdpi.comnih.govscispace.com This hyphenated technique offers high sensitivity and specificity, making it ideal for the identification of compounds in complex mixtures. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-hydroxy-3-propylbenzoic acid, providing detailed information about its molecular framework.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 4-hydroxy-3-propylbenzoic acid. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₁₂O₃). mdpi.comresearchgate.net

In addition to molecular weight determination, MS provides structural information through fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the structure of the original molecule. For instance, in the GC-MS analysis of 4-hydroxy-3-propylbenzoic acid, the observation of a top peak at m/z 151 and a second highest peak at m/z 180 (the molecular ion) provides key pieces of evidence for its structure. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of 4-hydroxy-3-propylbenzoic acid, especially within complex biological or environmental samples, greatly benefits from the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are particularly powerful. vu.edu.au LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. dyadlabs.com This is especially useful for analyzing compounds in complex matrices without the need for derivatization, as is often required for GC-MS. For example, LC-MS/MS methods have been developed for the analysis of various hydroxybenzoic acids in commercial seaweed biostimulants. vu.edu.au Such techniques allow for the confident identification and quantification of target analytes even at low concentrations.

Comprehensive two-dimensional gas chromatography coupled to mass spectrometry (GCxGC-MS) is another advanced hyphenated technique that offers enhanced separation capacity for extremely complex mixtures, such as those found in crude oil byproducts. peerj.com While not specifically documented for 4-hydroxy-3-propylbenzoic acid in the provided context, its application to similar organic acids in complex samples highlights its potential utility. peerj.com

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive study of 4-hydroxy-3-propylbenzoic acid, from its detection and quantification in various sources to its definitive structural confirmation.

Quantitative Analytical Method Development and Validation for Research Applications

The development and validation of robust quantitative analytical methods are fundamental for the accurate determination of 4-Hydroxy-3-propylbenzoic acid in various research applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and consistency of the results.

A typical quantitative method involves the separation of 4-Hydroxy-3-propylbenzoic acid from other components in a sample matrix on a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an acidic aqueous solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol), which is run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is frequently carried out at a specific UV wavelength where the compound exhibits maximum absorbance.

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

While specific, detailed validation data for a quantitative HPLC method for 4-Hydroxy-3-propylbenzoic acid is not extensively available in public literature, the validation of a method for the structurally similar compound, 4-Hydroxybenzoic acid, can serve as an illustrative example of the expected performance characteristics. A validated RP-HPLC method for 4-Hydroxybenzoic acid demonstrated high sensitivity, accuracy, and precision. synzeal.comeaht.org The data from such a validation provides a benchmark for what would be expected for a method developed for 4-Hydroxy-3-propylbenzoic acid.

Illustrative Method Validation Parameters (for 4-Hydroxybenzoic Acid)

The following tables present typical results from a validated HPLC method for 4-Hydroxybenzoic acid, which can be considered representative for the validation of a method for 4-Hydroxy-3-propylbenzoic acid.

Linearity

Linearity is established by analyzing a series of standard solutions of known concentrations. The response (peak area) is plotted against the concentration, and a linear regression is performed. A high correlation coefficient (R²) indicates a strong linear relationship. For instance, a study on 4-Hydroxybenzoic acid showed a correlation coefficient of 0.9998 over a specific concentration range. synzeal.com

Table 1: Illustrative Linearity Data for 4-Hydroxybenzoic Acid

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 15020 |

| 1.0 | 30110 |

| 2.0 | 60350 |

| 3.0 | 90480 |

| 4.0 | 120550 |

This is an interactive data table. You can sort and filter the data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Table 2: Illustrative LOD and LOQ for 4-Hydroxybenzoic Acid

| Parameter | Concentration (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1007 synzeal.com |

| Limit of Quantification (LOQ) | 0.5033 synzeal.com |

This is an interactive data table. You can sort and filter the data.

Accuracy

Accuracy is determined by recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. High recovery rates indicate an accurate method.

Table 3: Illustrative Accuracy (Recovery) Data for 4-Hydroxybenzoic Acid

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) |

|---|---|---|

| 0.5 | 0.485 | 97.0 |

| 2.0 | 1.98 | 99.0 |

| 4.0 | 4.04 | 101.0 |

This is an interactive data table. You can sort and filter the data.

Precision

Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. Low %RSD values indicate a precise method. For a robust method, the %RSD is typically expected to be less than 2%. synzeal.com

Table 4: Illustrative Precision Data for 4-Hydroxybenzoic Acid

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| 1.0 | 1.2 | 1.5 |

| 3.0 | 0.8 | 1.1 |

This is an interactive data table. You can sort and filter the data.

The development and validation of such analytical methodologies are crucial for generating reliable and reproducible data in research involving 4-Hydroxy-3-propylbenzoic acid, whether for its quantification in natural product extracts, as a metabolite in biological samples, or as a chemical intermediate in synthesis processes.

Conclusion and Future Research Perspectives on 4 Hydroxy 3 Propylbenzoic Acid

Summary of Current Academic Findings

4-Hydroxy-3-propylbenzoic acid is a phenolic compound that has been identified in various natural sources, including plants and lichens. researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netscispace.com Its fundamental structure consists of a benzoic acid core substituted with a hydroxyl group at the fourth position and a propyl group at the third position. nih.govontosight.ai Research has indicated its presence, often as a methyl ester derivative, in species such as Manilkara mabokeensis and Brassica tournefortii. nih.govresearchgate.netscispace.com

The biological activities of 4-hydroxybenzoic acid and its derivatives have been a subject of scientific interest, with studies reporting a range of properties including antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.netfrontiersin.org Specifically, benzoic acid derivatives have been shown to interact with proteins like human serum albumin, which is a crucial factor in the bioavailability and distribution of compounds in the body. nih.gov Some derivatives have also been investigated for their potential in targeting protein phosphatases, which are involved in cell signaling and cytoskeleton dynamics. nih.gov While much of the research has focused on the broader class of hydroxybenzoic acids, the specific propyl substitution in 4-hydroxy-3-propylbenzoic acid may confer unique biological activities that are not yet fully understood.

Unexplored Research Avenues and Hypotheses

The current body of research on 4-hydroxy-3-propylbenzoic acid, while foundational, leaves several avenues open for future exploration. A significant gap exists in the comprehensive understanding of its biosynthetic pathway in the organisms in which it is found. While the general shikimate and phenylpropanoid pathways are known to produce phenolic compounds, the specific enzymes and regulatory mechanisms leading to the propyl substitution are yet to be elucidated. mdpi.com

A key hypothesis for future investigation is that the propyl group may enhance the compound's lipophilicity, potentially leading to increased membrane permeability and interaction with intracellular targets compared to other hydroxybenzoic acids. This could translate to unique or more potent biological activities. Further research could explore its potential as a signaling molecule in plant-microbe interactions, similar to other phenolic acids that act as chemoattractants or inducers of gene expression in symbiotic or pathogenic relationships. mdpi.com Additionally, its role as a secondary metabolite suggests it may be involved in defense mechanisms or responses to environmental stress, a hypothesis that warrants further investigation. hmdb.caresearchgate.net

Potential for Development of Chemical Probes and Research Tools

The structure of 4-hydroxy-3-propylbenzoic acid makes it a candidate for development into chemical probes to study biological systems. mskcc.orgnih.gov Chemical probes are small molecules used to investigate the function of proteins and cellular processes in a controlled manner. mskcc.org The benzoic acid scaffold can be chemically modified to introduce reporter groups such as fluorescent tags or biotin (B1667282) for visualization and affinity purification studies. mskcc.orgnih.gov

For instance, a fluorescently labeled version of 4-hydroxy-3-propylbenzoic acid could be synthesized to track its uptake, distribution, and localization within cells. This would provide valuable insights into its mechanism of action. Furthermore, by attaching the molecule to a solid support, it could be used in affinity chromatography experiments to identify its protein binding partners, thus revealing its cellular targets. mskcc.org The development of such probes would be invaluable for dissecting the specific biological pathways modulated by this compound. The use of chemical probes has been successful in understanding the cellular targets of other phenolic acids, suggesting a similar approach for 4-hydroxy-3-propylbenzoic acid could be fruitful. ucp.ptucp.pt

Integration of Omics Technologies in Future Investigations

To gain a holistic understanding of the biological effects of 4-hydroxy-3-propylbenzoic acid, the integration of "omics" technologies is essential. nih.govusamvcluj.roresearchgate.net These high-throughput approaches allow for the comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in a biological system. mdpi.comnih.gov

Interactive Table: Potential Omics Approaches for 4-Hydroxy-3-propylbenzoic Acid Research

| Omics Technology | Research Question | Potential Outcomes |

| Transcriptomics | How does 4-hydroxy-3-propylbenzoic acid alter gene expression in cells or organisms? | Identification of signaling pathways and cellular processes affected by the compound. |

| Proteomics | What are the protein targets of 4-hydroxy-3-propylbenzoic acid? | Elucidation of the mechanism of action and identification of direct binding partners. |

| Metabolomics | How does 4-hydroxy-3-propylbenzoic acid influence the metabolic profile of a biological system? | Understanding the downstream metabolic consequences and identifying biomarkers of exposure. researchgate.netnih.gov |

By employing a multi-omics approach, researchers can construct a detailed network of the molecular interactions of 4-hydroxy-3-propylbenzoic acid. frontiersin.org For example, treating cells with this compound and subsequently performing transcriptomic and proteomic analyses could reveal changes in the expression of genes and proteins involved in specific pathways. researchgate.netmdpi.com Metabolomic studies could then identify changes in the levels of endogenous metabolites, providing a functional readout of the compound's activity. nih.gov This integrated approach will be crucial for moving beyond the current understanding and fully characterizing the biological significance of 4-hydroxy-3-propylbenzoic acid.

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-3-propylbenzoic acid in laboratory settings?

Methodological Answer:

The synthesis of 4-Hydroxy-3-propylbenzoic acid can be approached via enzymatic catalysis or chemical synthesis .

- Enzymatic routes (e.g., using lipases or esterases) are favored for their regioselectivity and mild reaction conditions. For example, hydroxybenzoic acid derivatives are synthesized using enzymes to introduce alkyl groups at specific positions .

- Chemical synthesis typically involves Friedel-Crafts alkylation of benzoic acid derivatives. A propyl group is introduced at the 3-position using propyl halides or alcohols under acidic catalysis, followed by hydroxylation at the 4-position via demethylation or hydroxyl-protecting group strategies.

- Key considerations : Monitor reaction progress using HPLC or TLC, and confirm regiochemistry via -NMR (e.g., coupling constants for substituent orientation) and IR spectroscopy (O-H and C=O stretching frequencies) .

Advanced: How can researchers resolve contradictions in reported biological activities of 4-Hydroxy-3-propylbenzoic acid across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design or analytical methodologies . To address this:

- Standardize assays : Use validated cell lines (e.g., HepG2 for liver toxicity) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate conditions : Compare studies using identical purity standards (e.g., ≥98% purity confirmed by LC-MS) and biological models.

- Meta-analysis : Apply statistical tools to aggregate data from multiple studies, focusing on effect sizes and confidence intervals. Cross-reference with structurally similar compounds (e.g., 4-Hydroxybenzoic acid derivatives) to identify trends in bioactivity .

Basic: What analytical techniques are recommended for characterizing the purity and structure of 4-Hydroxy-3-propylbenzoic acid?

Methodological Answer:

- Purity analysis :

- Structural confirmation :

Advanced: What strategies are effective in studying the metabolic stability of 4-Hydroxy-3-propylbenzoic acid in in vitro models?

Methodological Answer:

- Liver microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or glucuronidated metabolites. Compare fragmentation patterns to synthetic standards.

- Kinetic analysis : Calculate intrinsic clearance (Cl) using the substrate depletion method. Validate findings with CYP enzyme inhibition studies (e.g., ketoconazole for CYP3A4) .

Basic: How should researchers design experiments to assess the solubility and stability of 4-Hydroxy-3-propylbenzoic acid under varying pH conditions?

Methodological Answer:

- Solubility testing :

- Prepare buffers at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (blood).